molecular formula C15H13N3O3S B10796764 3-phenyl-5-sulfamoyl-1H-indole-2-carboxamide

3-phenyl-5-sulfamoyl-1H-indole-2-carboxamide

Cat. No.: B10796764
M. Wt: 315.3 g/mol
InChI Key: QMGMALTZHHCWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-5-sulfamoyl-1H-indole-2-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound, in particular, has shown potential in antibacterial and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-sulfamoyl-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the diazotization of sulfanilamide to produce 4-sulfamoylbenzenediazonium chloride. This intermediate is then condensed with ethyl 2-benzylacetoacetate to form ethyl 2-benzyl-2-(4-sulfamoylphenyl)hydrazonoacetate. The compound is cyclized using the Fischer-indole procedure to yield ethyl 5-sulfamoyl-3-phenyl-1H-indole-2-carboxylate. Finally, the reaction with hydrazine hydrate produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-sulfamoyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution often involves reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

3-phenyl-5-sulfamoyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-5-sulfamoyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring allows it to bind to various proteins, potentially inhibiting their function. This binding can disrupt biological pathways, leading to its antibacterial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

    5-sulfamoyl-1H-indole-2-carboxamide: Lacks the phenyl group, which may affect its biological activity.

    3-phenyl-1H-indole-2-carboxamide: Lacks the sulfamoyl group, potentially altering its chemical properties.

    5-sulfamoyl-3-phenyl-1H-indole: Similar structure but different functional groups.

Uniqueness

3-phenyl-5-sulfamoyl-1H-indole-2-carboxamide is unique due to the presence of both the phenyl and sulfamoyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

3-phenyl-5-sulfamoyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c16-15(19)14-13(9-4-2-1-3-5-9)11-8-10(22(17,20)21)6-7-12(11)18-14/h1-8,18H,(H2,16,19)(H2,17,20,21)

InChI Key

QMGMALTZHHCWGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)S(=O)(=O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.